molecular formula C14H20N2O3 B11811349 tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11811349
M. Wt: 264.32 g/mol
InChI Key: ZGRKXSBKPWSPIG-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its pyrrolidine and dihydropyridinyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-oxo-1,2-dihydropyridine-3-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 2-oxo-1,2-dihydro-3-pyridinylcarbamate: This compound shares a similar pyridinyl structure but differs in its functional groups.

    tert-Butyl 3-oxoazetidine-1-carboxylate: Another related compound with a different ring structure and functional groups.

The uniqueness of this compound lies in its specific combination of pyrrolidine and dihydropyridinyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl 2-(2-oxo-1H-pyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-5-7-11(16)10-6-4-8-15-12(10)17/h4,6,8,11H,5,7,9H2,1-3H3,(H,15,17)

InChI Key

ZGRKXSBKPWSPIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC=CNC2=O

Origin of Product

United States

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